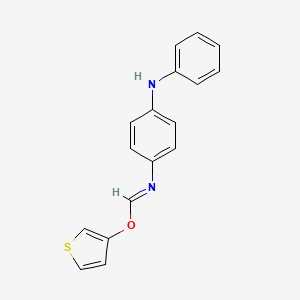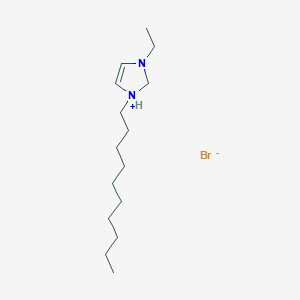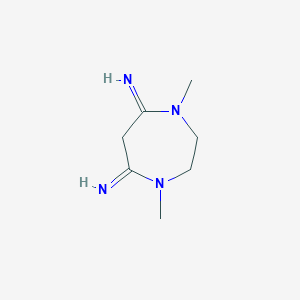![molecular formula C18H24N2O4S2 B14223471 N,N'-[[1,1'-Biphenyl]-4,4'-diyldi(ethane-2,1-diyl)]dimethanesulfonamide CAS No. 516491-32-0](/img/structure/B14223471.png)
N,N'-[[1,1'-Biphenyl]-4,4'-diyldi(ethane-2,1-diyl)]dimethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[[1,1’-Biphenyl]-4,4’-diyldi(ethane-2,1-diyl)]dimethanesulfonamide is a complex organic compound characterized by its biphenyl core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[[1,1’-Biphenyl]-4,4’-diyldi(ethane-2,1-diyl)]dimethanesulfonamide typically involves the reaction of biphenyl derivatives with sulfonamide groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-[[1,1’-Biphenyl]-4,4’-diyldi(ethane-2,1-diyl)]dimethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N,N’-[[1,1’-Biphenyl]-4,4’-diyldi(ethane-2,1-diyl)]dimethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N’-[[1,1’-Biphenyl]-4,4’-diyldi(ethane-2,1-diyl)]dimethanesulfonamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N,N’-[[1,1’-Biphenyl]-4,4’-diyldi(ethane-2,1-diyl)]dimethanesulfonamide is unique due to its specific biphenyl core structure and the presence of sulfonamide groups. This combination of structural features gives it distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
516491-32-0 |
|---|---|
Fórmula molecular |
C18H24N2O4S2 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
N-[2-[4-[4-[2-(methanesulfonamido)ethyl]phenyl]phenyl]ethyl]methanesulfonamide |
InChI |
InChI=1S/C18H24N2O4S2/c1-25(21,22)19-13-11-15-3-7-17(8-4-15)18-9-5-16(6-10-18)12-14-20-26(2,23)24/h3-10,19-20H,11-14H2,1-2H3 |
Clave InChI |
BSFSOCHWNKKPQD-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCNS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14223398.png)
![[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol](/img/structure/B14223404.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol](/img/structure/B14223409.png)
![2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane](/img/structure/B14223418.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl-](/img/structure/B14223421.png)
![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl-](/img/structure/B14223429.png)



![Benzene, 1-chloro-4-[3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-](/img/structure/B14223442.png)


![[1,1'-Biphenyl]-2-carboxylic acid, butyl ester](/img/structure/B14223469.png)
